![molecular formula C23H19F3N4O2S B2632821 N-(5-甲基异恶唑-3-基)-2-((5-(对甲苯基)-1-(3-(三氟甲基)苯基)-1H-咪唑-2-基)硫代)乙酰胺 CAS No. 1226449-02-0](/img/structure/B2632821.png)
N-(5-甲基异恶唑-3-基)-2-((5-(对甲苯基)-1-(3-(三氟甲基)苯基)-1H-咪唑-2-基)硫代)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methylisoxazol-3-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19F3N4O2S and its molecular weight is 472.49. The purity is usually 95%.
BenchChem offers high-quality N-(5-methylisoxazol-3-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methylisoxazol-3-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用
与 N-(5-甲基异恶唑-3-基)-2-((5-(对甲苯基)-1-(3-(三氟甲基)苯基)-1H-咪唑-2-基)硫代)乙酰胺 结构相关的化合物已被合成并评估其抗癌活性。例如,N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫代)乙酰胺对人肺腺癌细胞显示出选择性细胞毒性,其中一种衍生物表现出高选择性和诱导凋亡,尽管不如顺铂有效 (Evren 等人,2019)。类似地,一系列 N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物已被合成并筛选出抗肿瘤活性,其中一些对各种癌细胞系显示出相当的抗癌活性 (Yurttaş 等人,2015)。
抗菌应用
2-[(5-芳基-1,3,4-恶二唑-2-基)硫代]-N-(2-苯基-1,8-萘啶-3-基)乙酰胺的几种衍生物已被合成,并发现具有显着的抗菌活性 (Ramalingam 等人,2019)。
抗真菌应用
一系列 2-(取代二硫代氨基甲酰基)-N-[4-((1H-咪唑-1-基)甲基)苯基]乙酰胺衍生物已被设计、合成并评估其抗真菌活性,特别是针对耐药性真菌感染。这些化合物的分子对接和 ADME 研究显示出潜在的抗念珠菌活性,一些衍生物表现出显着的活性 (Altındağ 等人,2017)。
抗氧化应用
与 N-(5-甲基异恶唑-3-基)-2-((5-(对甲苯基)-1-(3-(三氟甲基)苯基)-1H-咪唑-2-基)硫代)乙酰胺 结构相似的化合物也因其抗氧化特性而被探索。例如,N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基-2, 3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺衍生物被合成并评估其抗炎和抗氧化活性,显示出显着的结果 (Sunder 等人,2013)。
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2S/c1-14-6-8-16(9-7-14)19-12-27-22(33-13-21(31)28-20-10-15(2)32-29-20)30(19)18-5-3-4-17(11-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJDYHIUFMDEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。